molecular formula C23H21F2N3O3 B2892932 5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyridin-4(1H)-one CAS No. 1021261-52-8

5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyridin-4(1H)-one

Cat. No. B2892932
CAS RN: 1021261-52-8
M. Wt: 425.436
InChI Key: WBYBIMKVHXKYNK-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C23H21F2N3O3 and its molecular weight is 425.436. The purity is usually 95%.
The exact mass of the compound 5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyridin-4(1H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Radiochemical Applications

Research on compounds such as [(18)F]p-MPPF highlights their use in positron emission tomography (PET) to study serotonergic neurotransmission. [(18)F]p-MPPF, a 5-HT(1A) antagonist, demonstrates the chemistry, radiochemistry, and potential for human data collection in PET, emphasizing its role in neuroimaging and receptor density studies in both animal models and humans (Plenevaux et al., 2000). Similar compounds are utilized in understanding serotonergic systems, aiding in the diagnosis and research of neurological conditions.

Serotonin Receptor Studies

Compounds with similar chemical structures are being developed as selective antagonists for serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C). These studies aim to dissect the role of each 5-HT subtype in pathophysiology and provide a basis for therapeutic interventions. For instance, research on serotonin receptor antagonists underscores the significance of structural features for receptor recognition and subtype discrimination, suggesting applications in psychiatric disorder treatments (Brea et al., 2002).

Drug Development and Receptor Binding

Research on the structural modifications and pharmacological evaluation of fluorocontaining derivatives demonstrates their potential as ligands for dopamine receptors, indicating applications in neurodegenerative disease research and treatment. The synthesis of specific fluorocontaining derivatives and their receptor binding assays shed light on their potential as dopamine D4 receptor ligands, offering insights into designing drugs for psychiatric and neurological conditions (Yang Fang-wei, 2013).

Antioxidant Applications

Studies on hindered-phenol-containing amine moieties in polypropylene copolymers emphasize the chemical versatility of fluorocontaining compounds. These compounds improve the thermooxidative stability of polymeric materials, indicating their potential in material science for enhancing the durability and lifespan of polymers (Desai et al., 2004).

Magnetic Properties in Coordination Polymers

Research on metal–organic hybrid materials using nitrogen-based ligands, including those with fluorocontaining groups, showcases the application of such compounds in developing materials with unique magnetic properties. These materials are of interest for their potential in magnetic storage media, catalysis, and as sensors (Ahmad et al., 2012).

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O3/c24-17-7-5-16(6-8-17)15-31-22-14-26-19(13-21(22)29)23(30)28-11-9-27(10-12-28)20-4-2-1-3-18(20)25/h1-8,13-14H,9-12,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYBIMKVHXKYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=O)C(=CN3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyridin-4(1H)-one

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